molecular formula C18H21FN4O3 B11223432 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide

Cat. No.: B11223432
M. Wt: 360.4 g/mol
InChI Key: KPMZTNAJJPQFLP-UHFFFAOYSA-N
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Description

This compound is a pyrrolidinecarboxamide derivative featuring a 4-fluoro-1H-indazole core, a 5-oxopyrrolidine ring, and a tetrahydro-2H-pyran-4-ylmethyl substituent. The fluorine atom at the indazole’s 4-position enhances lipophilicity and metabolic stability, while the pyran moiety may improve solubility and bioavailability . However, its stereochemistry (if chiral centers exist) could significantly influence biological activity and toxicity, as enantiomers often exhibit divergent pharmacodynamic profiles .

Properties

Molecular Formula

C18H21FN4O3

Molecular Weight

360.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-N-(oxan-4-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H21FN4O3/c19-13-2-1-3-14-16(13)17(22-21-14)23-10-12(8-15(23)24)18(25)20-9-11-4-6-26-7-5-11/h1-3,11-12H,4-10H2,(H,20,25)(H,21,22)

InChI Key

KPMZTNAJJPQFLP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. The starting materials often include indazole derivatives, pyrrolidine, and tetrahydropyran. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the fluoro group.

    Amide bond formation: to link the pyrrolidine and indazole moieties.

    Cyclization: reactions to form the tetrahydropyran ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalysis: to enhance reaction rates and yields.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic agent for treating diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key analogues include:

  • 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Replaces the indazole with a fluorophenyl group and substitutes the pyran with a 5-isopropyl-thiadiazole.
  • 5-Oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrrolidine-3-carboxamide derivatives : Lack the 4-fluoroindazole moiety, reducing target specificity.

Structural Comparison Table

Property Target Compound 1-(4-Fluorophenyl)-N-(5-isopropyl-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Core Heterocycle 4-Fluoro-1H-indazole 4-Fluorophenyl
Amide Substituent Tetrahydro-2H-pyran-4-ylmethyl 5-Isopropyl-1,3,4-thiadiazol-2-yl
Molecular Weight (g/mol) ~375.4 (estimated) ~390.4 (calculated)
LogP (Predicted) 2.1–2.5 3.0–3.4
Solubility (mg/mL) Moderate (pyran enhances) Low (thiadiazole reduces)
Bioactivity (IC50) Not reported Not reported

Key Observations:

  • The indazole core in the target compound likely confers higher kinase selectivity compared to the phenyl analogue, as indazoles mimic purine scaffolds .
  • The pyran substituent improves aqueous solubility (logP ~2.1–2.5) relative to the thiadiazole analogue (logP ~3.0–3.4), which may enhance pharmacokinetics .
  • Thiadiazole-containing analogues are associated with antimicrobial activity, whereas indazole derivatives are more common in anticancer research .
Chirality and Enantiomeric Effects

If the target compound has chiral centers (e.g., at the pyrrolidine or pyran positions), its enantiomers may exhibit stark differences in efficacy and toxicity. highlights that enantiomers like fluoxetine’s S-form can be 9.4× more toxic than the R-form. Regulatory guidelines now require enantiomer-specific assessments, which underscores the need for asymmetric synthesis or chiral chromatography in manufacturing .

Environmental and Metabolic Stability

Fluorinated pharmaceuticals often persist in wastewater due to resistance to photodegradation (). In contrast, thiadiazole analogues may degrade faster due to sulfur’s susceptibility to oxidation .

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